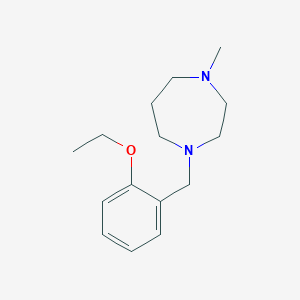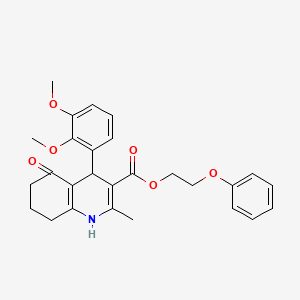![molecular formula C28H28Cl4N2O4 B5003754 N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)
N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide], commonly known as PPDB, is a synthetic compound that has been widely used in scientific research. It is a member of the family of bisphenoxyalkanes, which are known for their biological activities. PPDB has been shown to have a variety of biochemical and physiological effects, and has been used in a number of research studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of PPDB is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. PPDB has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. PPDB has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
PPDB has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been shown to inhibit the proliferation of cancer cells. PPDB has also been shown to have neuroprotective effects, and has been investigated for its potential therapeutic applications in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PPDB in lab experiments is that it has a well-established synthesis method, which allows for consistent production of the compound. PPDB has also been shown to have a variety of biological activities, which makes it a useful tool in investigating the mechanisms of various diseases. However, one limitation of using PPDB in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on PPDB. One area of interest is investigating its potential therapeutic applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Other potential future directions include investigating its mechanism of action in more detail, and exploring the potential use of PPDB in combination with other drugs or therapies.
Synthesemethoden
PPDB can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 1,3-dibromopropane, followed by reaction with 4-hydroxybutyric acid. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to form PPDB.
Wissenschaftliche Forschungsanwendungen
PPDB has been used in a number of scientific research studies, particularly in the fields of pharmacology and toxicology. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. PPDB has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[[3-[[4-(2,4-dichlorophenoxy)butanoylamino]methyl]phenyl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28Cl4N2O4/c29-21-8-10-25(23(31)15-21)37-12-2-6-27(35)33-17-19-4-1-5-20(14-19)18-34-28(36)7-3-13-38-26-11-9-22(30)16-24(26)32/h1,4-5,8-11,14-16H,2-3,6-7,12-13,17-18H2,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMPPLXQHPPWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)CNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5003692.png)
![propyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003693.png)


![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5003710.png)

![N-(4-phenyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5003728.png)
![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)


![4-[(4-bromo-2-cyanophenoxy)methyl]benzoic acid](/img/structure/B5003762.png)
